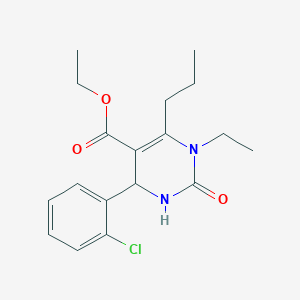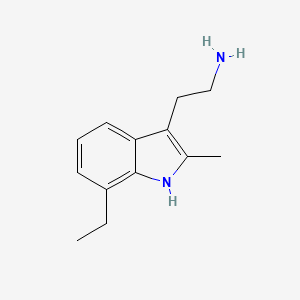![molecular formula C11H8N6O2 B11512750 7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B11512750.png)
7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an isoxazole ring fused with a triazole and benzoxadiazole moiety, making it a complex and intriguing molecule for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido derivatives in the presence of triethylamine . This reaction is carried out under controlled temperatures and requires careful monitoring to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, employing green chemistry principles, such as metal-free catalysts, can make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various alkylating agents. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share similar heterocyclic structures and have comparable biological activities.
5-Arylazothiazoles: These compounds also exhibit antimicrobial and anticancer properties.
Hexahydropyrimido derivatives: These compounds are used in similar applications and have related synthetic routes.
Uniqueness
7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is unique due to its combination of isoxazole, triazole, and benzoxadiazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H8N6O2 |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)triazolo[4,5-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C11H8N6O2/c1-5-11(6(2)18-14-5)17-12-7-3-4-8-10(9(7)13-17)16-19-15-8/h3-4H,1-2H3 |
InChI Key |
HGGNMXMIRWLMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)N2N=C3C=CC4=NON=C4C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11512673.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11512681.png)

![(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B11512688.png)
![4-pentyl-N-{(2Z)-3-[(4-pentylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11512690.png)
![7-(4-chlorophenyl)-8-cyclohexyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11512693.png)
![4-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(phenyl)amino]-4-oxobutanoic acid](/img/structure/B11512697.png)
![3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11512699.png)
![4-[(2-Chloro-phenyl)-hydrazono]-5-methyl-2-phenylmethanesulfonyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11512700.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11512702.png)
![(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11512718.png)
![ethyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11512724.png)
![Ethyl 2-[(2-{[(4-chlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B11512725.png)
